

# Mitigating the interference of copper in gold recovery from PCBs

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## Compound of Interest

Compound Name: Ammonium thiosulfate

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## Technical Support Center: Gold Recovery from PCBs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recovery of gold from printed circuit boards (PCBs). The high concentration of copper in PCBs often interferes with gold leaching processes, reducing efficiency and purity. This guide addresses common challenges and provides detailed experimental protocols to mitigate copper interference.

## Frequently Asked Questions (FAQs)

Q1: Why is copper a problem in gold recovery from PCBs?

A1: Copper is a major component of PCBs and its presence can interfere with gold recovery in several ways:

- **Increased Reagent Consumption:** Leaching agents intended for gold, such as cyanide and thiourea, also react with copper, leading to excessive consumption of expensive chemicals. [\[1\]](#)[\[2\]](#)
- **Passivation:** In some leaching systems, dissolved copper can re-precipitate onto the gold surface, forming a passivating layer that prevents further leaching. [\[1\]](#)[\[3\]](#)

- **Complex Solution Chemistry:** The presence of high concentrations of copper ions in the leaching solution can complicate the subsequent gold recovery steps, such as electrowinning or precipitation.<sup>[4]</sup>
- **Decomposition of Lixiviants:** Copper can accelerate the decomposition of certain leaching agents, like thiourea, reducing their effectiveness for gold dissolution.

Q2: What is the general strategy to mitigate copper interference?

A2: The most common and effective strategy is a multi-stage hydrometallurgical process. This typically involves:

- **Pre-treatment/Dismantling:** Mechanical separation of components from the PCB.
- **Base Metal Leaching:** Selective leaching of copper and other base metals using acids or other reagents.
- **Precious Metal Leaching:** Leaching of the remaining solid residue to recover gold and other precious metals.

This sequential approach ensures that the majority of the copper is removed before the gold leaching step, thereby improving the efficiency and selectivity of the overall process.

Q3: What are the common reagents used for selective copper leaching?

A3: Several reagents can be used for the selective removal of copper from PCBs:

- **Sulfuric Acid with Hydrogen Peroxide:** A widely used mixture that effectively dissolves copper.
- **Nitric Acid:** Can be used to leach copper, but its concentration needs to be controlled to avoid dissolving gold.
- **Ammoniacal Solutions:** Solutions of ammonia and an oxidizing agent can selectively leach copper as a soluble amine complex.
- **Hydrochloric Acid with an Oxidant:** This combination can also be employed for copper leaching.

Q4: Can I use cyanide for gold leaching even with copper present?

A4: While cyanide is a very effective lixiviant for gold, its use in the presence of high copper concentrations is problematic due to the formation of stable copper-cyanide complexes, which leads to high cyanide consumption. If cyanide is to be used, a preliminary copper leaching step is highly recommended to improve the economic viability and environmental footprint of the process.

## Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low Gold Recovery	Copper Interference: High copper content is consuming the leaching agent or passivating the gold surface.	Implement a pre-leaching step to remove copper using sulfuric acid and hydrogen peroxide or another suitable method.
Incomplete Liberation of Gold: Gold particles may be encapsulated within the PCB matrix.	Ensure adequate grinding of the PCBs to a fine powder to expose the gold surfaces.	
Incorrect Leaching Parameters: Suboptimal temperature, pH, or reagent concentrations.	Optimize leaching conditions based on the specific lixiviant being used. Refer to the experimental protocols section.	
High Reagent Consumption	Reaction with Copper: The leaching agent is being consumed by the high concentration of copper in the PCBs.	Perform a selective leaching of copper prior to gold extraction.
Decomposition of Lixiviant: Some lixiviants, like thiourea, are unstable in the presence of copper.	Remove copper first. Consider using an alternative, more stable lixiviant if copper removal is incomplete.	
Difficulty in Gold Precipitation/Recovery	Complex Pregnant Solution: High concentrations of copper and other dissolved metals interfere with selective gold recovery.	A two-step leaching process will result in a cleaner pregnant leach solution for gold, simplifying subsequent recovery steps.
Co-precipitation of Copper: Copper ions in the solution may co-precipitate with gold, reducing the purity of the final product.	Improve the selectivity of the copper removal stage to minimize its concentration in the gold leaching solution.	

## Experimental Protocols

### Protocol 1: Two-Stage Leaching with Sulfuric Acid/Hydrogen Peroxide and Thiosulfate

This protocol describes a common method to first remove copper and then leach gold using a less toxic thiosulfate solution.

Objective: To selectively recover copper and then gold from crushed PCBs.

Methodology:

- Copper Leaching:
  - Place 10 g of crushed and ground PCB powder into a 250 mL beaker.
  - Add 100 mL of a 2 M sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution.
  - Add 20 mL of 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) to the solution.
  - Stir the mixture at room temperature for 2-4 hours.
  - Filter the slurry to separate the solid residue from the copper-rich leachate.
  - Wash the solid residue with deionized water and dry it.
- Gold Leaching:
  - Transfer the dried solid residue to a clean 250 mL beaker.
  - Prepare a leaching solution containing 0.12 M sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ), 0.2 M ammonium hydroxide ( $\text{NH}_4\text{OH}$ ), and 20 mM copper sulfate ( $\text{CuSO}_4$ ) as a catalyst.
  - Add 100 mL of the thiosulfate leaching solution to the solid residue.
  - Heat the mixture to 40°C and stir for 4 hours.
  - Filter the solution to separate the gold-bearing pregnant solution from the final solid waste.

## Protocol 2: Nitric Acid Leaching for Base Metal Removal Followed by Aqua Regia for Gold

This protocol uses strong acids for a high recovery rate. Caution: Aqua regia is extremely corrosive and produces toxic fumes. This should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To achieve high recovery of gold through a two-step acid leaching process.

Methodology:

- Base Metal Leaching:
  - Place 10 g of ground PCBs in a beaker.
  - Add 100 mL of 1.0 M nitric acid ( $\text{HNO}_3$ ).
  - Stir the mixture for 1-2 hours at room temperature to dissolve copper and other base metals.
  - Filter, wash, and dry the solid residue.
- Gold Leaching:
  - Place the dried residue in a beaker under a fume hood.
  - Prepare aqua regia by mixing hydrochloric acid (HCl) and nitric acid ( $\text{HNO}_3$ ) in a 3:1 volume ratio. For example, 30 mL of HCl and 10 mL of  $\text{HNO}_3$ .
  - Carefully add the aqua regia to the solid residue.
  - Stir the mixture for 1-2 hours until the gold is dissolved.
  - The resulting solution contains dissolved gold as tetrachloroaurate(III) ( $[\text{AuCl}_4]^-$ ).

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on copper and gold recovery from PCBs.

Table 1: Copper Leaching Efficiency with Different Reagents

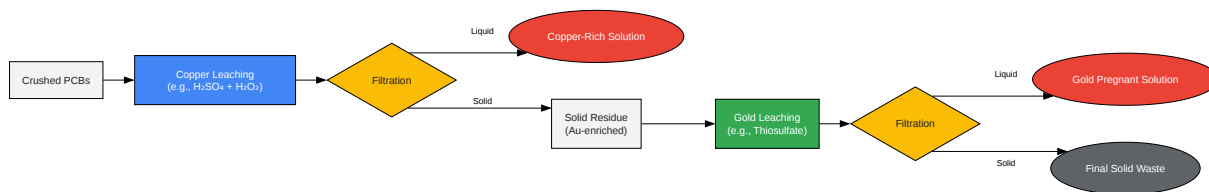
Leaching Reagent	Concentration	Temperature (°C)	Time (h)	Copper Recovery (%)	Reference
H <sub>2</sub> SO <sub>4</sub> + H <sub>2</sub> O <sub>2</sub>	2 M H <sub>2</sub> SO <sub>4</sub> , 30% H <sub>2</sub> O <sub>2</sub>	Ambient	2-4	~75	
H <sub>2</sub> SO <sub>4</sub> + H <sub>2</sub> O <sub>2</sub>	2 M H <sub>2</sub> SO <sub>4</sub> , 0.2 M H <sub>2</sub> O <sub>2</sub>	Ambient	< 4	82	
HNO <sub>3</sub>	1.0 M	Ambient	1-2	>95	
CuSO <sub>4</sub> + NaCl + H <sub>2</sub> SO <sub>4</sub>	0.4 M CuSO <sub>4</sub> , 4 M NaCl, 0.5 M H <sub>2</sub> SO <sub>4</sub>	Ambient	1	>95	

Table 2: Gold Leaching Efficiency Post-Copper Removal

Leaching Reagent	Concentration	Temperature (°C)	Time (h)	Gold Recovery (%)	Reference
Thiosulfate	0.12 M Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> , 0.2 M NH <sub>4</sub> OH, 20 mM CuSO <sub>4</sub>	40	4	~15	
Thiourea	Not specified	Ambient	1	>90	
H <sub>2</sub> SO <sub>4</sub> + NaBr	3 M H <sub>2</sub> SO <sub>4</sub> , 3 M NaBr	70	Not specified	Complete	
Aqua Regia	3:1 HCl:HNO <sub>3</sub>	Ambient	1-2	>99	

## Visualizations

### Experimental Workflow for Two-Stage Leaching

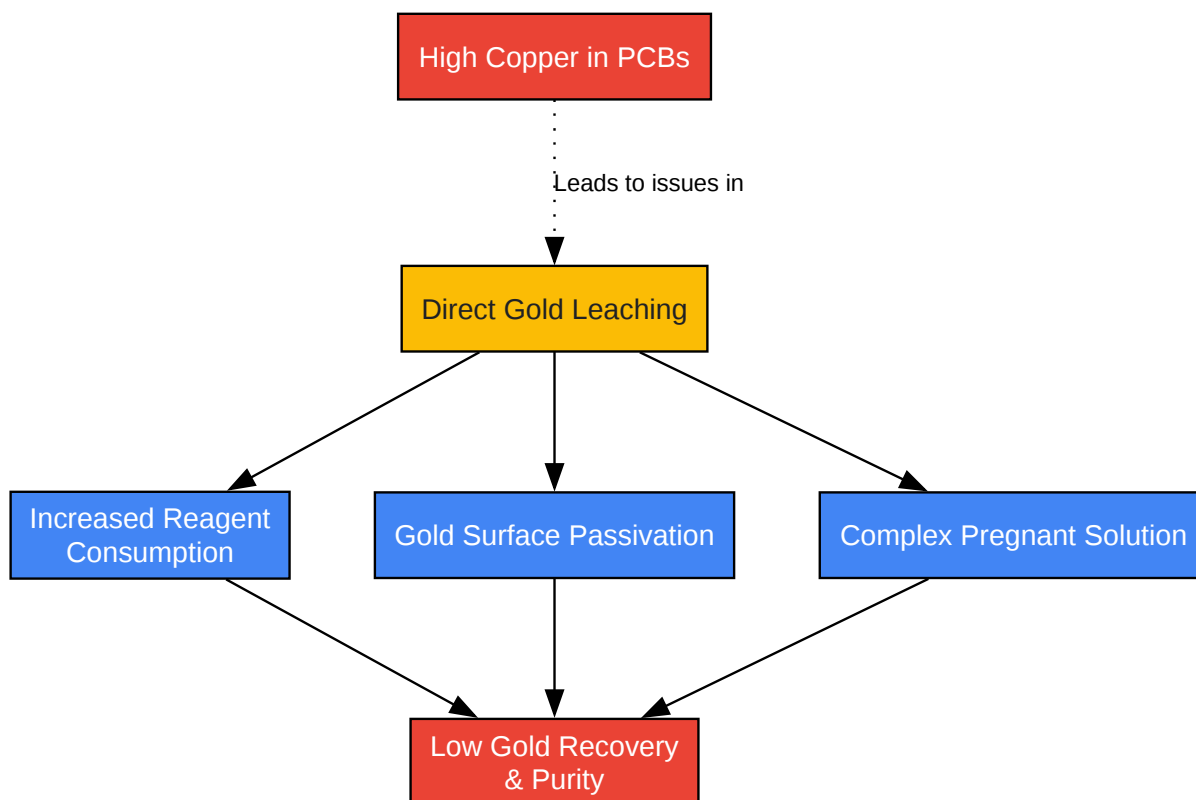


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Caption: Workflow for selective copper and gold recovery from PCBs.

### Logical Relationship of Copper Interference





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Caption: The negative impact of copper on direct gold leaching.

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## References

- 1. Challenges and opportunities in the recovery of gold from electronic waste - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07607G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. saimm.co.za [saimm.co.za]

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